molecular formula C17H16N2O2S B2755204 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034436-05-8

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2755204
CAS No.: 2034436-05-8
M. Wt: 312.39
InChI Key: FWCCXOCXNLDDOF-UHFFFAOYSA-N
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Description

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is an organic compound that features a unique combination of thiophene, furan, and urea moieties

Preparation Methods

The synthesis of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between thiophene-2-carbaldehyde and furan-2-carbaldehyde in the presence of a base to form the intermediate compound.

    Urea formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea can be compared with other compounds that contain thiophene, furan, and urea moieties. Similar compounds include:

    Thiophene-2-carboxamide: Shares the thiophene moiety but lacks the furan and urea components.

    Furan-2-carboxamide: Contains the furan moiety but does not have the thiophene and urea groups.

    N-(o-tolyl)urea: Features the urea and o-tolyl groups but lacks the thiophene and furan rings.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-15(21-13)16-7-4-10-22-16/h2-10H,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCXOCXNLDDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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